3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties
Properties
IUPAC Name |
9-(4-fluorophenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-14-7-5-12(6-8-14)13-9-18-15(19(23)10-13)11-21-16-3-1-2-4-17(16)22-18/h1-8,11,13,22H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRYKQYJCSVKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-component reactions. One common method involves the reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde in the presence of a catalyst such as propylphosphonic anhydride (T3P®) . The reaction conditions are optimized to achieve reasonable to good yields.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient synthetic routes. For example, the use of isocyanide reagents in the synthesis of benzodiazepine analogues has been reported to be effective and scalable . These methods aim to reduce the number of synthetic steps and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., T3P®) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound.
Scientific Research Applications
3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its binding affinity to various receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) receptor . This binding enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Midazolam: A benzodiazepine used for its sedative and anesthetic effects.
Alprazolam: Known for its anxiolytic properties and used in the treatment of anxiety disorders.
Uniqueness
3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its fluorophenyl group may influence its binding affinity and efficacy at the GABA receptor, potentially leading to different therapeutic effects.
Biological Activity
3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine class. Its unique structure includes a tetrahydro configuration and a fluorophenyl group, which significantly influences its biological activity. This article reviews the compound's biological activity, synthesis methods, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a dibenzo[b,e][1,4]diazepine core with a fluorine substituent that enhances its lipophilicity and biological interactions. The presence of the fluorine atom is critical in modulating its pharmacological properties.
| Property | Description |
|---|---|
| Molecular Formula | C19H18FN3O |
| Molecular Weight | 321.36 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods often involve multi-step processes including condensation reactions and cyclization.
Common Synthetic Routes:
- Condensation of o-phenylenediamine with diketones: This method typically involves the use of catalysts such as propylphosphonic anhydride (T3P).
- Continuous flow synthesis: This technique allows for precise control over reaction conditions, enhancing yield and purity.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. The following pharmacological effects have been observed:
- Anxiolytic Effects: The compound interacts with gamma-aminobutyric acid (GABA) receptors to modulate neurotransmitter activity.
- Anticonvulsant Properties: Similar compounds have shown efficacy in reducing seizure activity in animal models.
- Antitumor Activity: Preliminary studies suggest potential applications in cancer therapy due to their ability to inhibit cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of related dibenzo[b,e][1,4]diazepines:
-
Study on Antitumor Activity:
- A study demonstrated that derivatives of dibenzo[b,e][1,4]diazepines exhibited significant cytotoxicity against various cancer cell lines.
- The mechanism involved apoptosis induction through mitochondrial pathways.
-
Evaluation of Anxiolytic Effects:
- Research indicated that certain analogs displayed anxiolytic effects comparable to established benzodiazepines.
- Behavioral assays in rodents confirmed reduced anxiety-like behaviors following administration.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Key studies include:
- GABA Receptor Binding: The compound's affinity for GABA receptors has been quantified using radiolabeled ligand binding assays.
- Metabolic Stability Assessment: In vitro studies have evaluated the compound's stability in liver microsomes to predict its metabolic profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-fluorophenyl)-dibenzo[1,4]diazepin-1-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
-
Step 1 : Formation of the dibenzo[1,4]diazepine core via cyclization of an appropriately substituted precursor (e.g., using a diamine and ketone under acidic conditions) .
-
Step 2 : Introduction of the 4-fluorophenyl group via Friedel-Crafts alkylation or nucleophilic substitution, depending on the substituent’s reactivity .
-
Optimization : Reaction efficiency can be improved by adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temp. vs. reflux), and catalysts (e.g., Lewis acids like AlCl₃). Purity is often enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H₂SO₄, EtOH, 80°C | 65 | 92% |
| 2 | 4-Fluorobenzaldehyde, AlCl₃, DCM | 78 | 95% |
Q. What pharmacological mechanisms are hypothesized for dibenzo[1,4]diazepinone derivatives?
- Methodological Answer : These compounds often target neurotransmitter receptors (e.g., GABAₐ or serotonin receptors) due to structural similarity to benzodiazepines.
- In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]-diazepam) quantify receptor affinity .
- Functional assays : Electrophysiology (patch-clamp) evaluates modulation of ion channel activity in neuronal cells .
- Note : Structural variations (e.g., fluorophenyl vs. methoxyphenyl substituents) significantly alter selectivity between receptor subtypes .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms regiochemistry and fluorophenyl integration .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformation of the diazepine ring) .
- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects byproducts (e.g., oxidation derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced CNS activity?
- Methodological Answer :
- Modification Sites :
Diazepine ring : Substituents at C3 (e.g., electron-withdrawing groups like -F) increase metabolic stability .
Aromatic rings : Fluorine position (para vs. meta) affects receptor binding kinetics .
- Screening workflow :
- Step 1 : Synthesize analogs via parallel combinatorial chemistry.
- Step 2 : Test in silico (docking to GABAₐ receptor models) followed by in vivo behavioral assays (e.g., elevated plus maze for anxiolytic activity) .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from:
- Experimental variables : Differences in cell lines (HEK293 vs. primary neurons) or assay conditions (e.g., Mg²⁺ concentration in binding buffers) .
- Data normalization : Use internal controls (e.g., reference agonists like diazepam) to standardize activity metrics .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity and identify confounding factors .
Q. What methodologies assess the environmental fate of fluorinated dibenzo-diazepinones?
- Methodological Answer :
- Degradation studies : Expose the compound to UV light or microbial consortia (e.g., soil microcosms) and monitor breakdown products via LC-QTOF-MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and bioaccumulation potential in fish models (log P calculated via XLogP3) .
Q. Can computational modeling predict metabolic pathways and toxicity?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites prone to oxidation (e.g., the diazepine nitrogen) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
